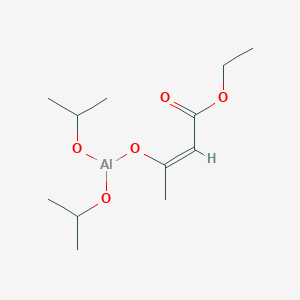
二ホウ化モリブデン (Mo2B)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum boride (Mo2B) is a promising material that has attracted the attention of researchers due to its unique properties. Mo2B is a transition metal boride that has a hexagonal crystal structure. It has a high melting point, excellent hardness, and good thermal stability. Mo2B is used in various fields, including catalysis, electrocatalysis, and tribology.
科学的研究の応用
高い電気伝導率と熱伝導率
Mo2Bは、MBeneメンバーであり、高い電気伝導率と熱伝導率を持っています {svg_1}. H型とT型の両方の構造の電気伝導率は、
106Ω−1m−110^6 Ω^{-1} m^{-1}106Ω−1m−1
{svg_2}. H型とT型のMo2Bの熱伝導率は、合成されたMo2Cの熱伝導率よりもはるかに高くなっています {svg_3}.リチウムイオン電池
Mo2Bは、リチウムイオン電池において良好な性能を示します {svg_4}. 理論的な体積容量は2424 mA h cm−3と高く、移動エネルギー障壁はわずか0.0372 eVです {svg_5}. これらのデータは、Mo2Bが導電性フィルムやアノード材料など、幅広い用途を持つことを示唆しています {svg_6}.
リチウムイオン電池用アノード材料
P 6/ mmmとR m MoB 2と呼ばれる、平坦なホウ化物層とバッキーリングしたホウ化物層を含む単層Moホウ化物は、リチウムイオン電池のアノード材料として研究されてきました {svg_7}. 達成された非常に負のLi吸着エネルギーは、Liの凝集よりもむしろMoB 2の表面へのLiの吸着を安定化させるのに役立ちます {svg_8}.
高い比容量
どちらの単層も、両側に最大2層のLiイオンを保持して、グラフェンやMoS 2ベースのアノードよりもはるかに高い、912 mA h g−1という非常に高い比容量を得られます {svg_9}.
機械的柔軟性
計算された面内剛性定数は、単層の元のMoB 2とリチウム化されたMoB 2がボルンの基準を満たすことを示しており、その機械的柔軟性を意味しています {svg_10}.
熱的特性
元の状態とリチウム化された状態でのその強い機械的特性と熱的特性は、2D MoB 2が、リチウム化/脱リチウム反応中の500 Kの高温で、大規模な体積膨張に耐えることができることを示しています {svg_11}.
SERS活性材料
この研究は、二ホウ化モリブデンセラミックスの相制御方法とSERS増強メカニズムを明らかにし、SERS活性材料の選択範囲を貴金属や半導体から超高温セラミック材料にまで拡大しました {svg_12}.
金属的特性
MoBとMoB3単層は、金属的特性を持つため、それぞれ670 mA h g−1および418 mA h g−1の高いLi比容量と、それぞれ0.10 eVおよび0.13 eVの低いLi拡散障壁を組み合わせた優れた特性を提供することがわかりました {svg_13}.
作用機序
Target of Action
Molybdenum boride (Mo2B) primarily targets the hydrogen evolution reaction (HER) . This reaction is a critical process in various clean and renewable energy technologies, such as water splitting, fuel cells, and metal–air batteries .
Mode of Action
Mo2B interacts with its target, the HER, by serving as an excellent electrocatalyst . Ultrathin two-dimensional (2D) borides like Mo2B are expected to have both maximized surface active sites and fast electron transport, ensuring higher HER activity . The ultrathin Mo2B film is metallic, which facilitates fast electron transport along the active edges of the thin film for enhancing the HER activity .
Biochemical Pathways
The primary biochemical pathway affected by Mo2B is the hydrogen evolution reaction (HER) . This reaction is part of the broader process of water electrolysis, which uses electricity to split water into hydrogen and oxygen . Mo2B serves as an efficient catalyst for this reaction, promoting the production of hydrogen .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in the context of Mo2B as a catalyst, we can consider its stability and reactivity. Mo2B exhibits fantastic stability in acidic solution . .
Result of Action
The result of Mo2B’s action as a catalyst in the HER is the efficient production of hydrogen . This is particularly valuable in the context of renewable energy technologies, where hydrogen serves as a clean and sustainable energy source .
Safety and Hazards
将来の方向性
Molybdenum borides have potential applications in various fields due to their excellent properties. They are expected to be used in ultra-high-temperature ceramics, electrodes, wear-resistant materials, ultra-incompressible hard materials, supercapacitors, synthesis of other borides, and hydrogen evolution electro-catalytic materials . The development of non-noble-metal-based bifunctional MBene electrocatalysts is a promising future direction .
生化学分析
Biochemical Properties
Molybdenum boride (Mo2B) plays a significant role in biochemical reactions, particularly in the electrocatalytic hydrogen evolution reaction (HER). It interacts with enzymes, proteins, and other biomolecules to facilitate these reactions . The nature of these interactions is primarily electrocatalytic, enabling efficient hydrogen evolution .
Cellular Effects
Its role in electrocatalytic reactions suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Molybdenum boride (Mo2B) primarily involves its role as an electrocatalyst in the hydrogen evolution reaction (HER). It exerts its effects at the molecular level by facilitating fast electron transport, ensuring higher HER activity . This involves binding interactions with biomolecules, potentially leading to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Molybdenum boride (Mo2B) in laboratory settings are characterized by its stability and degradation over time. Ultrathin hexagonal Mo3B films, for instance, exhibit fantastic stability in acidic solution
特性
InChI |
InChI=1S/B.2Mo |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROVMOADHGTXCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Mo]#[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BMo2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12006-99-4 |
Source


|
| Record name | Molybdenum boride (Mo2B) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum boride (Mo2B) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Q1: How does molybdenum boride enhance the properties of steel alloys?
A1: Research indicates that incorporating molybdenum boride into the surface of 13Cr supermartensitic stainless steel via powder-pack boriding significantly enhances its mechanical properties. [] This process, conducted at 950°C for 4 hours, leads to the formation of various boride phases, including iron borides (FeB/Fe₂B), chromium borides (CrB), nickel borides (Ni₂B), and importantly, molybdenum boride (Mo₂B). [] The presence of these boride phases, particularly the dual phases of iron boride (FeB/Fe₂B), contributes to a notable improvement in hardness, wear resistance, and overall mechanical performance compared to the untreated steel. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





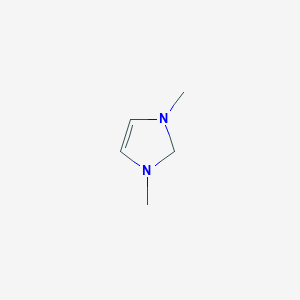
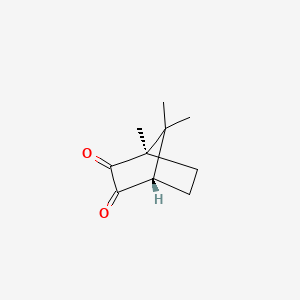


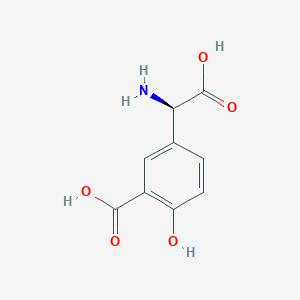
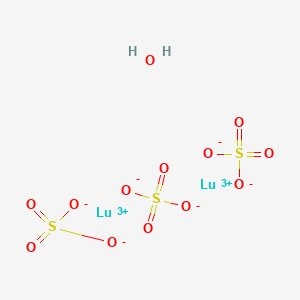
![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)
